molecular formula C8H12O B1147779 2,4-Octadienal CAS No. 30361-28-5

2,4-Octadienal

Cat. No. B1147779
CAS RN: 30361-28-5
M. Wt: 124.182
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2,4-Octadienal often involves nickel-catalyzed cross-coupling reactions, as seen in the synthesis of 4,4''''-di-n-octyl-p-quaterphenyl, which exhibits a layered structure and transitions to a liquid-crystalline phase at 81°C (Porter, Vaid, & Rheingold, 2005). Another example includes the synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands via an organocatalytic one-pot Michael addition-aldol reaction (Abele, Inauen, Spielvogel, & Moessner, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Octadienal, such as 4,4''''-di-n-octyl-p-quaterphenyl, shows a layered crystalline structure with the long axis of the molecule nearly perpendicular to the layer plane, which is important for understanding the physical and chemical properties of these molecules (Porter, Vaid, & Rheingold, 2005).

Chemical Reactions and Properties

Reactive species structurally related to 2,4-Octadienal have been observed to undergo various chemical reactions, such as Diels-Alder reactions, which are pivotal in synthesizing complex organic structures. For instance, 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone has been used in Diels-Alder reactions to synthesize bicyclo[2.2.2]octenones and bicyclo[2.2.2]octadienones in high yields (Lin et al., 2004).

Physical Properties Analysis

The physical properties of compounds akin to 2,4-Octadienal, such as the transition to a liquid-crystalline phase observed in 4,4''''-di-n-octyl-p-quaterphenyl at 81°C, are crucial for applications in materials science and engineering (Porter, Vaid, & Rheingold, 2005).

Chemical Properties Analysis

The chemical properties of 2,4-Octadienal and related compounds, such as their reactivity in Diels-Alder reactions, provide insight into their potential applications in synthetic organic chemistry and the development of new materials and catalysts (Lin et al., 2004).

Scientific Research Applications

  • 2,4-Octadienal (OCTA) affects marine diatoms like Skeletonema marinoi by influencing reactive oxygen species (ROS) and nitric oxide (NO) production. It's observed that OCTA induces ROS increase, which suggests its role in marine ecological interactions (Gallina et al., 2014).

  • OCTA exhibits cytotoxicity across a wide range of organisms including bacteria, fungi, and marine animals. This broad spectrum of cytotoxicity underlines its potential role in cell regulation and ecological interactions in marine environments (Adolph et al., 2004).

  • OCTA can trigger cell death in marine diatoms by modulating gene expression related to cell death and reactive oxygen species production. This suggests its involvement in the regulation of algal bloom dynamics (Gallina et al., 2015).

  • Plant-derived aldehydes like 2,4-Octadienal have demonstrated antimicrobial properties, suggesting their potential use in the development of natural antimicrobial agents (Trombetta et al., 2002).

  • The oxidative degradation of unsaturated fatty acids in vegetable oils, including those related to 2,4-Octadienal, can affect pharmaceutical formulations. This highlights its significance in pharmaceutical stability studies (Chen et al., 2007).

  • OCTA is found to have an inhibitory effect on the growth of toxic benthic dinoflagellates, like Ostreopsis cf. ovata. This indicates its potential role in controlling harmful algal blooms (Pichierri et al., 2016).

Safety And Hazards

When handling 2,4-Octadienal, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2E,4E)-octa-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVATNQISMINCX-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885475
Record name (2E,4E)-2,4-Octadienal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; fatty, green, sour aroma
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

67.00 °C. @ 0.40 mm Hg
Record name (E,E)-2,4-Octadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031686
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; miscible in fats, soluble (in ethanol)
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832-0.839
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,4-Octadienal

CAS RN

30361-28-5, 5577-44-6, 38743-20-3
Record name E,E-2,4-Octadienal
Source CAS Common Chemistry
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Record name 2,4-Octadienal
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Record name 2,4-Octadienal, (2E,4E)-
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Record name Octadienal
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Record name 2,4-Octadienal, (2E,4E)-
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Record name (2E,4E)-2,4-Octadienal
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Record name (2E,4E)-octa-2,4-dienal
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Record name 2,4-Octadienal
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Record name 2,4-OCTADIENAL, (2E,4E)-
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Record name (E,E)-2,4-Octadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
773
Citations
S Oh, BR Yi, MJ Kim, JH Lee - Food Science and Biotechnology, 2015 - Springer
Abstract Effects of 30, 60, and 90C treatments and oxygen limitation on formation of volatiles were determined for linoleic acid model systems containing deuterium oxide (D 2 O) and …
Number of citations: 9 link.springer.com
Q Guo, J Yu, Y Zhao, T Liu, M Su, Z Jia, Y Zhao… - Science of the Total …, 2019 - Elsevier
Disgusting fishy odor problems have become a major concern in drinking water quality, and are commonly related to algal proliferation in source water. Unlike the typical musty/earthy …
Number of citations: 34 www.sciencedirect.com
K Warner, WE Neff, WC Byrdwell… - Journal of Agricultural …, 2001 - ACS Publications
To determine sources of desirable deep-fried flavor in frying oils, degradation products from heated triolein and trilinolein with 5−31% polar compounds representing low to high …
Number of citations: 97 pubs.acs.org
JE Song, HS Lee - Experimental and Applied Acarology, 2018 - Springer
Acaricidal activities of the active component isolated from Melissa officinalis oil and its structural analogues against Tyrophagus putrescentiae were evaluated using fumigant and …
Number of citations: 2 link.springer.com
G Chen, H Song, C Ma - Flavour and Fragrance Journal, 2009 - Wiley Online Library
The aroma‐active compounds of Beijing roast duck were investigated by using aroma extract dilution analysis (AEDA), dynamic headspace dilution analysis (DHDA), gas …
Number of citations: 117 onlinelibrary.wiley.com
JH Park, HS Lee, N Chung - Applied …, 2021 - applbiolchem.springeropen.com
The bioactivity of the essential oil extracted from Litsea cubeba fruits against tick vectors of severe fever with thrombocytopenia syndrome is unknown. In this study, L. cubeba oil and its …
Number of citations: 8 applbiolchem.springeropen.com
C Zhang, C Zhou, K Xu, C Tian, M Zhang, L Lu, C Zhu… - Foods, 2022 - mdpi.com
The flavour of white tea can be influenced by the season in which the fresh leaves are picked. In this study, the sensory evaluation results indicated that spring-picked white tea (SPWT) …
Number of citations: 11 www.mdpi.com
HS Lee - 한국농약과학회학술발표대회논문집, 2017 - dbpia.co.kr
Severe fever with thrombocytopenia syndrome (SFTS) caused by SFTS virus is a serious threat to human health and leads to economic instability. 3, 7-Dimethyl-2, 6-octadienal derived …
Number of citations: 0 www.dbpia.co.kr
SL Shim, IM Hwang, KY Ryu, MS Jung, H Seo… - Radiation Physics and …, 2009 - Elsevier
A study was carried out to find the effect of γ-irradiation on contents of volatile compounds from medicinal herb, Paeoniae Radix (Paenia albiflora Pallas var. trichocarpa Bunge). The …
Number of citations: 35 www.sciencedirect.com
T Liu, J Yu, M Su, Z Jia, C Wang, Y Zhang, C Dou… - Water research, 2019 - Elsevier
Fishy odor has become one of the most often encountered aesthetic water quality problems in drinking water. While fresh water algae living in colder water can produce offensive fishy …
Number of citations: 25 www.sciencedirect.com

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